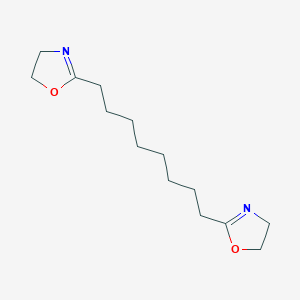
2,2'-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) is a synthetic organic compound known for its unique structural properties. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the octane-1,8-diyl linker between two oxazole rings imparts distinct chemical and physical properties to the molecule, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) typically involves the reaction of 1,8-diaminooctane with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazole rings. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) can undergo various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized to form oxazoles with different oxidation states.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the oxazole rings can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce dihydrooxazoles.
科学的研究の応用
2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism by which 2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The octane-1,8-diyl linker provides flexibility, allowing the molecule to adopt various conformations and interact with different targets.
類似化合物との比較
Similar Compounds
2,2’-(Ethylenedioxy)diethanethiol: A dithiol-based compound used in polymer synthesis.
1,4-Diazabicyclo[2.2.2]octane: A strong nucleophilic reagent used in organic synthesis.
3-(Octanoyloxy)propane-1,2-diyl bis(decanoate): Used in the fabrication of organic photovoltaics.
Uniqueness
2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) is unique due to its specific structural features, including the octane-1,8-diyl linker and the presence of two oxazole rings
特性
CAS番号 |
42469-21-6 |
|---|---|
分子式 |
C14H24N2O2 |
分子量 |
252.35 g/mol |
IUPAC名 |
2-[8-(4,5-dihydro-1,3-oxazol-2-yl)octyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H24N2O2/c1(3-5-7-13-15-9-11-17-13)2-4-6-8-14-16-10-12-18-14/h1-12H2 |
InChIキー |
MPPNPBNSYXFIBF-UHFFFAOYSA-N |
正規SMILES |
C1COC(=N1)CCCCCCCCC2=NCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


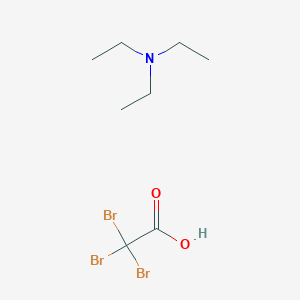

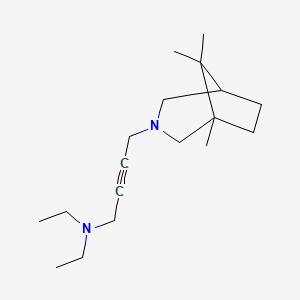
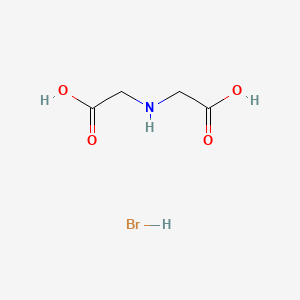
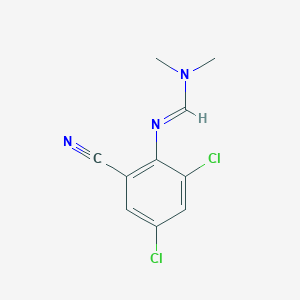
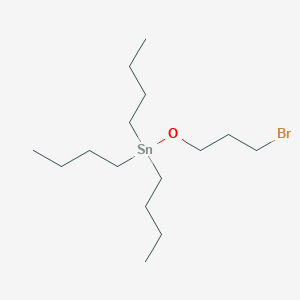
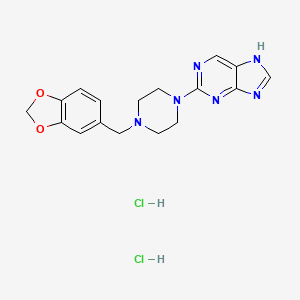
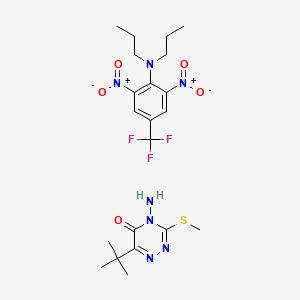

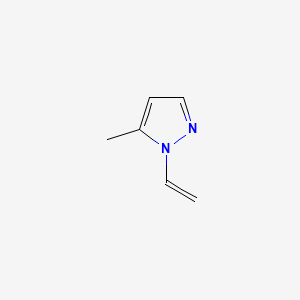
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
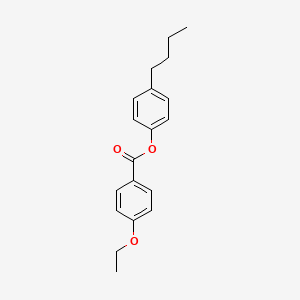
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)

